4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique fused ring structure, which includes both thiazole and pyridazine moieties. The presence of these rings imparts distinct chemical and biological properties, making it a valuable target for research and development.
Wirkmechanismus
Target of Action
Similar compounds have been used as reagents for the synthesis of heterocyclic compounds .
Mode of Action
It’s known that similar compounds can undergo cycloaddition with dipolarophiles .
Biochemical Pathways
Similar compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Result of Action
Similar compounds have shown to inhibit the proliferation of cancer cells .
Action Environment
It’s known that the reaction of similar compounds in an aprotic dipolar solvent was facilitated and occurred much faster than in a less polar organic solvent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential as a therapeutic agent is being explored for various diseases, including bacterial infections and cancer.
Vergleich Mit ähnlichen Verbindungen
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazolo[5,4-d]thiazoles: Known for their electronic properties and applications in materials science.
Uniqueness: 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione is unique due to its specific ring fusion and the presence of both thiazole and pyridazine rings. This structural uniqueness imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione involves the condensation of 2-aminothiophenol with ethyl acetoacetate to form 2-ethoxycarbonyl-3-(2-thienyl)-3,4-dihydropyridazine-4,7-dione, which is then cyclized with hydrazine hydrate to form the target compound.", "Starting Materials": ["2-aminothiophenol", "ethyl acetoacetate", "hydrazine hydrate"], "Reaction": ["Step 1: Condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-ethoxycarbonyl-3-(2-thienyl)-3,4-dihydropyridazine-4,7-dione.", "Step 2: Cyclization of 2-ethoxycarbonyl-3-(2-thienyl)-3,4-dihydropyridazine-4,7-dione with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione."] } | |
CAS-Nummer |
13669-86-8 |
Molekularformel |
C5H3N3O2S |
Molekulargewicht |
169.16 g/mol |
IUPAC-Name |
5,6-dihydro-[1,3]thiazolo[4,5-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C5H3N3O2S/c9-4-2-3(11-1-6-2)5(10)8-7-4/h1H,(H,7,9)(H,8,10) |
InChI-Schlüssel |
GTAFNULTORJARS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(S1)C(=O)NNC2=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.